molecular formula C10H12INO2 B13492555 Ethyl (2-iodophenyl)glycinate

Ethyl (2-iodophenyl)glycinate

Cat. No.: B13492555
M. Wt: 305.11 g/mol
InChI Key: YVEHYUAXMWZXHT-UHFFFAOYSA-N
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Description

Ethyl (2-iodophenyl)glycinate is an organic compound with the molecular formula C10H12INO2 and a molecular weight of 305.12 g/mol It is a derivative of glycine, where the amino group is substituted with an ethyl ester and the phenyl ring is iodinated at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2-iodophenyl)glycinate can be synthesized through various methods. One common approach involves the iodination of ethyl phenylglycinate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the ortho position of the phenyl ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-iodophenyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted phenylglycinates depending on the nucleophile used.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Deiodinated phenylglycinates.

Scientific Research Applications

Ethyl (2-iodophenyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-iodophenyl)glycinate depends on its application. In organic synthesis, it acts as a substrate in various coupling reactions, where the iodine atom facilitates the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies on its biological mechanism are limited.

Comparison with Similar Compounds

Uniqueness: Ethyl (2-iodophenyl)glycinate is unique due to the ortho position of the iodine atom, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its meta and para counterparts.

Properties

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

ethyl 2-(2-iodoanilino)acetate

InChI

InChI=1S/C10H12INO2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7H2,1H3

InChI Key

YVEHYUAXMWZXHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1I

Origin of Product

United States

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